molecular formula C24H31N3O B11454808 2-(3,5-dimethylpiperidin-1-yl)-7-(4-isopropylphenyl)-7,8-dihydroquinazolin-5(6H)-one

2-(3,5-dimethylpiperidin-1-yl)-7-(4-isopropylphenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11454808
M. Wt: 377.5 g/mol
InChI Key: IKWWYWAQMYAQTI-UHFFFAOYSA-N
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Description

2-(3,5-dimethylpiperidin-1-yl)-7-(4-isopropylphenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinazolinone core, which is known for its biological activity, and a piperidine ring, which enhances its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylpiperidin-1-yl)-7-(4-isopropylphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the piperidine ring and the isopropylphenyl group. Common reagents used in these reactions include anhydrous solvents, strong bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylpiperidin-1-yl)-7-(4-isopropylphenyl)-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinone derivatives.

    Substitution: The piperidine and isopropylphenyl groups can undergo substitution reactions, introducing new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions include various quinazolinone and dihydroquinazolinone derivatives, each with distinct chemical and biological properties.

Scientific Research Applications

2-(3,5-dimethylpiperidin-1-yl)-7-(4-isopropylphenyl)-7,8-dihydroquinazolin-5(6H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.

    Industry: It is utilized in the development of new materials and chemical products due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-(3,5-dimethylpiperidin-1-yl)-7-(4-isopropylphenyl)-7,8-dihydroquinazolin-5(6H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with a similar quinazolinone core but different substituents.

    Piperidine Derivatives: Molecules featuring the piperidine ring with various functional groups.

    Isopropylphenyl Compounds: Compounds containing the isopropylphenyl group with different core structures.

Uniqueness

What sets 2-(3,5-dimethylpiperidin-1-yl)-7-(4-isopropylphenyl)-7,8-dihydroquinazolin-5(6H)-one apart is its combination of the quinazolinone core, piperidine ring, and isopropylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H31N3O

Molecular Weight

377.5 g/mol

IUPAC Name

2-(3,5-dimethylpiperidin-1-yl)-7-(4-propan-2-ylphenyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C24H31N3O/c1-15(2)18-5-7-19(8-6-18)20-10-22-21(23(28)11-20)12-25-24(26-22)27-13-16(3)9-17(4)14-27/h5-8,12,15-17,20H,9-11,13-14H2,1-4H3

InChI Key

IKWWYWAQMYAQTI-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C2=NC=C3C(=N2)CC(CC3=O)C4=CC=C(C=C4)C(C)C)C

Origin of Product

United States

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